molecular formula C19H16N2O2S2 B2878211 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922901-90-4

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2878211
CAS No.: 922901-90-4
M. Wt: 368.47
InChI Key: ZXTJGADOMBVFQL-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry, particularly in the development of antiviral agents. It is built around the 8H-indeno[1,2-d]thiazole scaffold, a structure that has been identified as a novel and effective inhibitor of the SARS-CoV-2 3CL protease (3CLpro or Mpro) . This protease is a crucial enzyme for viral replication and transcription, making it a prime target for therapeutic intervention against COVID-19 . Research on closely related analogues has demonstrated that the 8H-indeno[1,2-d]thiazole core can dock effectively into the substrate-binding pockets (S1 and S2 sites) of the 3CLpro enzyme, with the indene moiety forming key hydrophobic interactions and the amide substituent participating in hydrogen bonding with residues like Asn142 and Glu166 . The structure-activity relationship (SAR) for this chemotype is stringent; studies indicate that even minor modifications to the core structure or substituents can lead to a complete loss of inhibitory activity, underscoring the critical nature of the molecular architecture for its biological function . This compound is presented for research purposes to further explore its potential as a protease inhibitor and to investigate its broader pharmacological profile. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-17(22)20-19-21-18-15-5-3-2-4-12(15)10-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTJGADOMBVFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indeno[1,2-d]thiazole Core

The indeno[1,2-d]thiazole scaffold forms through a cyclocondensation reaction between indene derivatives and sulfur-containing precursors. A validated protocol involves reacting 5-methoxyindan-1-one with thiourea in the presence of bromine (Br₂) under refluxing ethanol (100°C, 5–6 hours). This method produces the bicyclic thiazole system via simultaneous ring formation and dehydrogenation.

Table 1: Optimization of Indeno[1,2-d]thiazole Core Synthesis

Starting Material Thiourea Equiv. Catalyst Temp (°C) Time (h) Yield (%)
5-Methoxyindan-1-one 2.0 Br₂ (1.1) 100 6 53
6-Methoxyindan-1-one 2.0 Br₂ (1.1) 100 6 48
5-Chloroindan-1-one 2.0 I₂ (1.0) 110 10 34

Key variables affecting yield include:

  • Substituent position : 5-methoxy derivatives show higher reactivity than 6-substituted analogs due to improved orbital alignment during cyclization.
  • Halogen catalysts : Bromine outperforms iodine in dehydrogenation efficiency but requires precise stoichiometric control to prevent over-oxidation.
  • Solvent selection : Ethanol provides optimal polarity for intermediate stabilization, while DMF accelerates reaction rates at the cost of purity.

Introduction of the (4-methoxyphenyl)thio group employs a copper-catalyzed coupling strategy. Sodium 4-methoxyphenylthiolate reacts with α-chloroacetamide intermediates in DMF at 130°C under nitrogen atmosphere. Copper(I) bromide (CuBr) serves as a catalyst (0.1–0.5 mol%), enabling C-S bond formation within 24 hours with 79.3% yield.

Critical Parameters for Thioether Formation:

  • Nucleophile activation : Sodium hydride (NaH) generates the reactive thiolate species in situ
  • Oxygen sensitivity : Strict nitrogen purging prevents sulfide oxidation to sulfoxides
  • Temperature profile : Gradual heating from 25°C to 130°C minimizes side reactions

Amidation and Final Assembly

The acetamide moiety is introduced via carbodiimide-mediated coupling. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid precursor in DMF, reacting with the aminothiazole intermediate at room temperature (2 hours). This method achieves >95% conversion with minimal racemization.

Comparative Analysis of Coupling Agents

Reagent Equiv. Temp (°C) Time (h) Purity (%)
HATU 1.0 25 2 98
EDCI 1.2 0–5 12 82
DCC 1.5 25 24 75

HATU’s superior performance stems from its ability to form active ester intermediates without requiring pre-activation. The final purification employs sequential solvent extraction (ethyl acetate/water) followed by recrystallization from n-hexane/ethyl acetate (1:1 v/v).

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing three critical challenges:

4.1 Catalytic System Optimization
Batch reactors using CuBr (0.1 wt%) in DMF reduce metal contamination while maintaining 78% yield at 100 kg scale. Continuous flow systems show promise for the cyclization step, reducing reaction time from 6 hours to 45 minutes through improved heat transfer.

4.2 Solvent Recovery
A closed-loop system recovers >92% DMF via vacuum distillation, decreasing production costs by 34% compared to single-use solvents.

4.3 Crystallization Control
Seeded cooling crystallization in n-hexane/ethyl acetate produces uniform particle size distribution (D90 < 50 μm), essential for pharmaceutical formulations.

Emerging Methodologies

Recent advances include:

  • Photoredox catalysis : Visible light-mediated C-H activation for indene functionalization, eliminating halogenated reagents
  • Biocatalytic approaches : Lipase-mediated amidation in aqueous media, reducing organic solvent use by 60%
  • Machine learning optimization : Neural networks predicting optimal reaction conditions with 89% accuracy based on 15,000 historical data points

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate heating.

      Products: Oxidized derivatives of the thiazole or indene rings.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically performed at room temperature or under mild heating.

      Products: Reduced forms of the thiazole or indene rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives at various positions on the indeno-thiazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Catalysts: Palladium, platinum, or other transition metals for specific reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Explored for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is not fully understood but may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways: Interference with cellular pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Indeno-Thiazole Derivatives

describes four 8H-indeno[1,2-d]thiazol-2-amine derivatives (1-5 to 1-8) with varying N-substituents (allyl, phenyl, fluorophenyl, methyl). Key differences from the target compound include:

  • Core Functionalization : The target compound has an acetamide group at the 2-position, whereas these analogs feature amine substituents.
  • Synthetic Yields: Yields for indeno-thiazole derivatives range widely (12–53%), suggesting challenges in core synthesis.

Table 1: Comparison of Indeno-Thiazole Derivatives

Compound Substituent Yield (%) Molecular Weight (g/mol) Key Features
1-5 (N-Allyl) Allyl amine 12 229.1 Low yield, allyl flexibility
1-6 (N-Phenyl) Phenyl amine 34 265.1 Aromatic bulk
1-7 (N-3-Fluorophenyl) Fluorophenyl amine 24 283.3 Electron-withdrawing substituent
1-8 (N-Methyl) Methyl amine 53 203.3 High yield, small substituent
Target Compound (4-Methoxyphenyl)thioacetamide N/A ~390 (estimated) Acetamide linkage, sulfur atom

Thiazole-Acetamide Derivatives

, and 8 highlight thiazole-acetamide compounds with piperazine or aryl substituents. For example:

  • Compound 20 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide shares the acetamide-thiazole linkage but lacks the indeno-fused core. Its molecular weight (426.51 g/mol) and melting point (314–315°C) suggest higher thermal stability than the target compound .
  • Compound 18 () : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide has dual methoxy groups, enhancing hydrophilicity (MW: 438.54 g/mol) .

Table 2: Key Thiazole-Acetamide Analogs

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol)
Compound 20 () Thiazole 4-Methoxyphenyl, fluorophenyl piperazine 314–315 426.51
Compound 18 () Thiazole Dual 4-methoxyphenyl groups 302–303 438.54
Target Compound Indeno-thiazole (4-Methoxyphenyl)thioacetamide N/A ~390 (estimated)

Thioacetamide-Containing Compounds

and feature compounds with thioacetamide linkages. For instance:

  • Compound 1c (): 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide includes a thioether bond and methoxy groups, akin to the target compound. Its molecular weight (estimated ~500 g/mol) exceeds that of the target compound due to the pyridine core .

Key Structural Differences :

  • Core Rigidity: The indeno-thiazole core in the target compound may enhance planarity and π-π stacking compared to non-fused thiazoles or pyridines.

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